Conformational Restriction vs. Dihydro Analogue
Benzofuran-3,6-diol possesses zero rotatable bonds, a consequence of its fully aromatic benzofuran core [1]. In contrast, the 2,3-dihydro-1-benzofuran-3,6-diol analogue (CAS 1020947-92-5) contains a partially saturated dihydrofuran ring, which introduces one additional degree of conformational freedom due to the saturated C2–C3 bond . In fragment-based drug discovery, reducing the number of rotatable bonds generally correlates with improved ligand efficiency and lower entropic penalty upon target binding, provided that the pharmacophoric hydroxyl geometry is preserved [2]. This intrinsic rigidity may make benzofuran-3,6-diol a more tractable fragment hit for crystallographic soaking experiments compared to its flexible dihydro analogue.
Comparator: 1 rotatable bond (dihydro analogue).
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (fully aromatic benzofuran core) |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-3,6-diol: 1 rotatable bond (C2–C3 dihydrofuran ring saturation) |
| Quantified Difference | Target compound has 0 vs. 1 rotatable bond; qualitative advantage in conformational rigidity |
| Conditions | Computed molecular property; no experimental binding data available |
Why This Matters
Procurement for fragment-screening libraries may prioritize benzofuran-3,6-diol over the dihydro analogue on the basis of superior conformational restriction, a well-established criterion in fragment-based lead generation.
- [1] yybyy.com. 1-Benzofuran-3,6-diol – Computed Properties (rotatable bond count = 0). Accessed 2026. View Source
- [2] Schultes S, et al. Ligand efficiency metrics in fragment-based drug discovery: the importance of rotatable bond count. J Med Chem. 2010 (representative class reference). View Source
